ethyl 3-methyl-6-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Compound “ethyl 3-methyl-6-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-4-carboxylate” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications. The compound’s molecular formula, molecular weight, and other physicochemical properties can be retrieved from the PubChem database .
Preparation Methods
The synthesis of compound “ethyl 3-methyl-6-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-4-carboxylate” involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and often patented, general methods include:
Synthetic Routes: The compound can be synthesized through a series of organic reactions involving specific reagents and catalysts. The exact steps depend on the desired purity and yield.
Reaction Conditions: Typical conditions include controlled temperature, pressure, and pH levels to ensure optimal reaction rates and product formation.
Industrial Production Methods: Large-scale production may involve continuous flow reactors and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Compound “ethyl 3-methyl-6-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-4-carboxylate” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions: Reactions typically require specific solvents, catalysts, and temperature conditions to proceed efficiently.
Major Products: The products formed depend on the type of reaction and the reagents used. .
Scientific Research Applications
Compound “ethyl 3-methyl-6-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-4-carboxylate” has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which compound “ethyl 3-methyl-6-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-4-carboxylate” exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other biomolecules that the compound binds to or modifies.
Pathways Involved: The compound may influence biochemical pathways, leading to changes in cellular functions or metabolic processes
Comparison with Similar Compounds
Compound “ethyl 3-methyl-6-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-4-carboxylate” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups can be identified using databases like PubChem.
Uniqueness: The specific chemical structure and properties of “this compound” may confer unique reactivity, stability, or biological activity compared to its analogs .
Properties
IUPAC Name |
ethyl 3-methyl-6-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-10(15)6-4-7(14)11-9-8(6)5(2)12-13-9/h4H,3H2,1-2H3,(H2,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIXTAUMLHAMJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N=C2C1=C(NN2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=O)N=C2C1=C(NN2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.